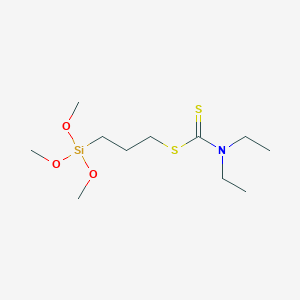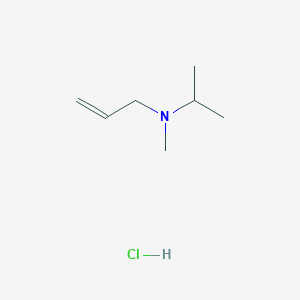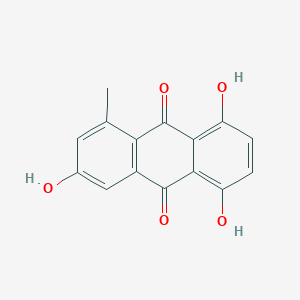
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid is a complex organic compound with the molecular formula C22H38O4 It is characterized by the presence of ethenyl and dimethyl groups along with a long carbon chain and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the ethenyl and dimethyl groups. Common synthetic routes include:
Alkylation Reactions: Introduction of alkyl groups to form the desired carbon chain.
Oxidation Reactions: Conversion of intermediate compounds to carboxylic acids.
Vinylation Reactions: Introduction of the ethenyl group through reactions with vinyl halides or vinyl ethers.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, such as aldehydes or ketones.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity and influencing metabolic pathways.
Interaction with Receptors: Affecting signal transduction and cellular responses.
Chemical Modifications: Undergoing chemical transformations that alter its activity and function.
Comparaison Avec Des Composés Similaires
11-Ethenyl-5,14-dimethyloctadec-8-enedioic acid can be compared with other similar compounds, such as:
11-Ethenyl-5,14-dimethyloctadec-8-enoic acid: Lacks one carboxylic acid group, leading to different chemical properties and reactivity.
5,14-Dimethyloctadec-8-enedioic acid: Lacks the ethenyl group, affecting its chemical behavior and applications.
11-Ethenyl-5-methyloctadec-8-enedioic acid: Has one less methyl group, resulting in variations in its chemical and physical properties.
Propriétés
Numéro CAS |
188777-76-6 |
|---|---|
Formule moléculaire |
C22H38O4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
11-ethenyl-5,14-dimethyloctadec-8-enedioic acid |
InChI |
InChI=1S/C22H38O4/c1-4-20(17-16-19(3)12-9-15-22(25)26)13-7-5-6-10-18(2)11-8-14-21(23)24/h4-5,7,18-20H,1,6,8-17H2,2-3H3,(H,23,24)(H,25,26) |
Clé InChI |
LUKGXQJRYVIIIY-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)O)CCC=CCC(CCC(C)CCCC(=O)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)




![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)
![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)

